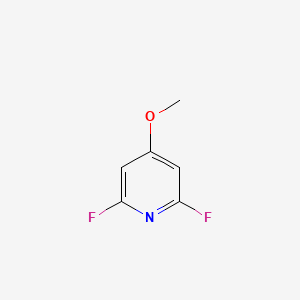

2,6-Difluoro-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTFKBJLWDISRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-4-methoxypyridine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of 2,6-Difluoro-4-methoxypyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, consistently featured in a multitude of FDA-approved drugs.[1][2][3] Its strategic derivatization allows for the fine-tuning of molecular properties critical for therapeutic success. This compound (CAS Number: 1184172-35-7 ) has emerged as a particularly valuable building block for researchers and drug development professionals.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.

The core value of the this compound moiety lies in the synergistic interplay of its constituent parts. The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the molecule's pKa, while the fluorine atoms and the methoxy group provide a powerful combination for optimizing drug-like properties. This scaffold offers a unique tool to enhance metabolic stability, modulate lipophilicity, and improve target engagement, making it a sought-after component in the design of novel therapeutics.[6]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1184172-35-7 | [7] |

| Molecular Formula | C₆H₅F₂NO | [7] |

| Molecular Weight | 145.11 g/mol | [7] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid or powder | Supplier Data |

| Boiling Point | Not explicitly available; (For 2,6-difluoropyridine: 124.5 °C) | [8][9] |

| Melting Point | Not explicitly available | N/A |

| Density | Not explicitly available; (For 2,6-difluoropyridine: 1.268 g/mL) | [8][9] |

| Purity | Typically ≥95-97% | [4][5] |

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective for electron-deficient aromatic systems like polyfluorinated pyridines.

The Underlying Chemistry: Why SNAr Works

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two strongly electron-withdrawing fluorine atoms at the C2 and C6 positions further depletes the ring of electron density. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.

Attack is favored at the C2, C4, and C6 positions because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[10] In a substrate like 2,4,6-trifluoropyridine, the C4 position is the most activated site for substitution by a nucleophile like methoxide, leading to the desired product with high regioselectivity.

Caption: Generalized SNAr mechanism for the synthesis.

Self-Validating Experimental Protocol

This protocol is a representative method based on established procedures for SNAr reactions on polyhalopyridines.

Objective: To synthesize this compound from 2,4,6-trifluoropyridine.

Materials:

-

2,4,6-Trifluoropyridine (1 eq.)

-

Sodium methoxide (1.05 eq.)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (or DMF).

-

Reagent Addition: Cool the solvent to 0 °C using an ice bath. Add sodium methoxide (1.05 eq.) to the flask with stirring.

-

Causality: Using a slight excess of the nucleophile ensures complete consumption of the starting material. The reaction is performed at 0 °C initially to control the exothermic nature of the addition.

-

-

Substrate Introduction: Slowly add 2,4,6-trifluoropyridine (1 eq.) dropwise to the stirred suspension.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC indicates a successful reaction.

-

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Causality: Quenching neutralizes the excess sodium methoxide and protonates any remaining alkoxide species, preventing side reactions during extraction.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Causality: The water wash removes residual methanol and inorganic salts. The brine wash removes the bulk of the dissolved water from the organic phase, improving drying efficiency.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Optimization

The true utility of this compound is realized when it is incorporated into larger, biologically active molecules. The difluorinated methoxypyridine motif imparts several desirable properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent sites from metabolic attack by cytochrome P450 enzymes. Replacing a standard methoxy group with this scaffold can block O-demethylation, a common metabolic liability, thereby increasing a drug's half-life.[6]

-

Modulation of pKa and Lipophilicity: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, reducing its basicity. This fine-tuning of ionization at physiological pH can be critical for optimizing cell permeability and target binding. The group provides a moderate lipophilicity, offering a valuable alternative to more common methoxy or trifluoromethoxy groups.[6][11]

-

Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyls or thiols, often improving pharmacokinetic properties while maintaining or enhancing biological activity.[6]

A notable application includes its use in synthesizing potential PET imaging agents for cancer diagnostics, where the scaffold is part of a larger molecule designed to target specific proteins like B-Raf(V600E).[12]

Caption: Role of the scaffold in drug property optimization.

Safety and Handling

Proper handling of this compound is essential. It is classified as a hazardous substance, and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

This compound, 95% Purity, C6H5F2NO, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

Wang, M., Gao, M., Miller, K. D., & Zheng, Q. H. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017–1021. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2016). PubMed Central (PMC). Retrieved from [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2020). ResearchGate. Retrieved from [Link]

- Process for making 2,6-difluoro pyridine. (1978). Google Patents.

-

Pyridine: the scaffolds with significant clinical diversity. (2021). RSC Advances. Retrieved from [Link]

-

Here is some Nucleophilic Aromatic Substitution for ya! (2017). The OChem Whisperer. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ResearchGate. Retrieved from [Link]

-

Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Retrieved from [Link]

-

2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. (n.d.). LookChem. Retrieved from [Link]

-

2,6-Difluoropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkat USA. Retrieved from [Link]

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (2012). ResearchGate. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [stenutz.eu]

- 8. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]

- 9. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the pyridine scaffold, make it a valuable building block for the synthesis of novel compounds with tailored functionalities. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its molecular characteristics, and practical guidance for its handling and application in a research and development setting. While extensive experimental data for this specific compound is not yet publicly available, this guide consolidates the existing information and leverages data from related compounds to provide a robust foundational understanding for scientists and researchers.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of fluorine substituents to the pyridine ring, as seen in this compound, offers a powerful tool to modulate the physicochemical and pharmacological properties of these important heterocycles. This guide focuses specifically on the physical properties of this compound, providing a critical resource for its effective utilization in synthetic and developmental workflows.

Molecular Identity and Core Physicochemical Parameters

A precise understanding of a compound's fundamental identifiers is paramount for any scientific investigation. The following table summarizes the key molecular and predicted physical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO | [1][2][3] |

| Molecular Weight | 145.11 g/mol | [1][2][3] |

| CAS Number | 1184172-35-7 | [1][2] |

| InChIKey | HRTFKBJLWDISRQ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=CC(F)=NC(F)=C1 | [1][2] |

| Predicted Refractive Index | 1.610 | [2] |

| Predicted XlogP | 1.7 | [3] |

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Spectroscopic and Physicochemical Data (Experimental and Predicted)

Detailed experimental data on the physical properties of this compound are not extensively reported in the scientific literature. This section provides available predicted data and relevant information from structurally similar compounds to guide researchers.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and signals for the two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the deshielding effect of the fluorine atoms and the shielding effect of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for C-F stretching, C-O-C stretching of the methoxy group, and aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

Key Physical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Remarks and Comparative Insights |

| Melting Point | Not available | For comparison, the related compound 2,6-difluoro-4-iodopyridine has a melting point of 78-80 °C[4]. The absence of the bulky iodine atom in the target molecule may result in a different melting point. |

| Boiling Point | Not available | 2,6-Difluoropyridine has a boiling point of 124.5 °C at 743 mmHg[2]. The addition of a methoxy group would likely increase the boiling point due to increased molecular weight and polarity. |

| Density | Not available | 2,6-Difluoropyridine has a density of 1.268 g/mL at 25 °C[2]. The density of this compound is expected to be in a similar range. |

| Solubility | Soluble in common organic solvents. | Based on its structure, it is predicted to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexane is likely to be limited. |

| pKa | Not available | The pKa of the conjugate acid of pyridine is 5.2. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. Conversely, the electron-donating methoxy group would slightly increase the basicity. The net effect would require experimental determination. |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure (Isothermal Method):

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker/bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the solubility in units such as mg/mL or mol/L.

Safety, Handling, and Storage

While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related fluorinated and pyridine compounds should be strictly followed.

-

General Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or chemical goggles.

-

Wear a lab coat or other protective clothing.

-

-

First Aid Measures:

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel chemical entities with potential applications in pharmaceuticals and material science. This guide has synthesized the available information on its physical properties to provide a foundational resource for researchers. However, the lack of comprehensive experimental data highlights a clear need for further investigation. The determination of key physical properties such as melting point, boiling point, solubility, and pKa through rigorous experimental work is crucial for unlocking the full potential of this compound. Such data will not only facilitate its broader use in synthetic chemistry but also enable more accurate in silico modeling and a deeper understanding of its structure-activity relationships.

References

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

- Process for making 2,6-difluoro pyridine - Google Patents. (n.d.).

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound (C6H5F2NO) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

-

Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (n.d.). Retrieved January 5, 2026, from [Link]

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - Stenutz. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed. (2013, February 15). Retrieved January 5, 2026, from [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound (C6H5F2NO) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). Retrieved January 5, 2026, from [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Physicochemical properties of some PFASs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2,6-Difluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding the Molecular Landscape

2,6-Difluoro-4-methoxypyridine is a key building block in medicinal chemistry and materials science. Its chemical reactivity and physical properties are dictated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the pyridine ring. ¹H NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of this molecule.

The ¹H NMR spectrum of this compound is characterized by two primary signals: one arising from the protons of the methoxy group (-OCH₃) and another from the protons on the pyridine ring (H-3 and H-5). The chemical shifts and coupling patterns of these signals provide a detailed fingerprint of the molecule.

Deconstructing the Spectrum: A Detailed Analysis

Chemical Shift Assignments

In a standard deuterated chloroform (CDCl₃) solvent, the proton signals of this compound typically appear in the following regions:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3, H-5 | ~7.22 | Triplet | 2H | J(H,F) ≈ 1.2 |

| -OCH₃ | ~3.90 | Singlet | 3H | N/A |

Table 1: Predicted ¹H NMR Data for this compound

The protons at the 3 and 5 positions of the pyridine ring are chemically equivalent and therefore have the same chemical shift. The signal for these protons appears as a triplet due to coupling with the adjacent fluorine atoms. The methoxy protons appear as a singlet as there are no adjacent protons to couple with.

The Influence of Fluorine: H-F Coupling

A distinguishing feature of the ¹H NMR spectrum of this compound is the through-bond coupling between the protons at C-3 and C-5 and the fluorine atoms at C-2 and C-6, respectively. This four-bond coupling (⁴JHF) is responsible for the triplet multiplicity of the aromatic proton signal. The magnitude of this coupling constant is typically small, around 1.2 Hz.[1]

Expert Insight: The observation of this characteristic triplet is a critical diagnostic tool for confirming the substitution pattern of the pyridine ring.

Experimental Protocol for High-Fidelity NMR

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Sample Preparation

-

Purity is Paramount: Begin with a highly purified sample of this compound to avoid confounding signals from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent.[1] Ensure the solvent is of high purity to minimize residual solvent signals.[2][3]

-

Optimal Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the gold standard and should be added to the sample.[4]

Data Acquisition

-

Spectrometer Frequency: A spectrometer with a field strength of 300 MHz or higher is recommended for optimal signal dispersion.[5]

-

Standard Pulse Program: A standard one-pulse sequence is sufficient for routine ¹H NMR acquisition.

-

Key Parameters:

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A 1-2 second delay between scans is recommended.

-

Spectral Width: A spectral width of 12-15 ppm is appropriate.

-

Data Processing

-

Fourier Transform: Convert the acquired Free Induction Decay (FID) into a spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

-

Baseline Correction: Ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons.

Visualizing the Molecular Structure

The following diagram illustrates the key proton environments and their corresponding signals in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal assignments for this compound.

Solvent Effects: A Critical Consideration

The choice of deuterated solvent can influence the chemical shifts of protons.[6][7] While CDCl₃ is standard, using other solvents like DMSO-d₆ or Acetone-d₆ may be necessary depending on the sample's solubility or for specific experimental goals. It is important to be aware that the chemical shifts presented in this guide are specific to CDCl₃ and may vary in other solvents.

Trustworthy Data through Self-Validation

The integrity of the ¹H NMR data is self-validated by the consistency of the observed spectrum with theoretical predictions. The presence of a triplet for the aromatic protons with an integration of 2H and a singlet for the methoxy protons with an integration of 3H, at their expected chemical shifts, provides a high degree of confidence in the structural assignment. Any deviation from this pattern should prompt further investigation into the sample's purity or the possibility of an alternative structure.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]

-

Kain, I., & Stanger, A. (2018). Unusually Large Effects of Charge-assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. Israel Journal of Chemistry, 58(3-4), 354-365. [Link]

- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. International Journal of Drug Delivery Technology, 10(2), 245-251.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Retrieved January 4, 2026, from [Link]

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 16(12), 3062–3065.

-

SpectraBase. (n.d.). 3,5-difluoro-2,6-dimethoxy-4-(2-methoxyphenoxy)pyridine - Optional[1H NMR] - Spectrum. Retrieved January 4, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxypyridine. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 2,6-Difluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

Sources

- 1. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,6-Difluoropyridine(1513-65-1) 1H NMR [m.chemicalbook.com]

- 6. Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unn.edu.ng [unn.edu.ng]

A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 2,6-Difluoro-4-methoxypyridine

Abstract

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluoro-4-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features. We will explore the synergistic electronic effects of the fluoro and methoxy substituents on the pyridine ring, with a detailed examination of chemical shifts (δ) and through-bond carbon-fluorine (J-coupling) constants. Furthermore, this guide presents a robust, field-proven protocol for acquiring high-quality ¹³C NMR data for fluorinated heterocyclic compounds, ensuring both accuracy and reproducibility in structural elucidation.

Introduction: The Structural Significance of a Substituted Pyridine

This compound is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. The pyridine core is a ubiquitous scaffold in pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The introduction of highly electronegative fluorine atoms and an electron-donating methoxy group creates a unique electronic environment within the aromatic ring. ¹³C NMR spectroscopy is an indispensable tool for confirming the substitution pattern and understanding the electronic structure of such molecules. The key challenge and feature in the ¹³C NMR spectrum of this and similar compounds is the presence of coupling between the carbon-13 nuclei and the fluorine-19 nuclei, which splits the carbon signals into multiplets.[1]

Theoretical Framework: Understanding the Spectral Nuances

A comprehensive interpretation of the ¹³C NMR spectrum of this compound requires an understanding of two primary factors: substituent-induced chemical shift effects and ¹³C-¹⁹F spin-spin coupling.

Substituent Effects on Chemical Shifts

The chemical shift of each carbon atom in the pyridine ring is modulated by the electronic influence of the substituents.

-

Fluorine (at C2 and C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly deshields the directly attached carbons (C2 and C6), causing their resonances to appear significantly downfield. This deshielding effect is a hallmark of directly fluorinated carbons.

-

Methoxy Group (at C4): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring via a resonance effect (+R or +M). This electron donation increases the electron density at the ortho (C3 and C5) and para (relative to the methoxý group, which is the ring nitrogen) positions. This shielding effect causes the C3 and C5 resonances to shift upfield (to a lower ppm value) compared to an unsubstituted pyridine. The carbon of the methoxy group itself typically appears in the 55-65 ppm range.[2]

The Physics of ¹³C-¹⁹F Coupling (J-Coupling)

Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, its magnetic moment couples with the magnetic moments of nearby ¹³C nuclei through the bonding electrons.[3] This interaction, known as J-coupling or scalar coupling, results in the splitting of ¹³C signals into multiplets. The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. The number of bonds separating the coupled nuclei determines the type of coupling:

-

¹JCF (One-bond coupling): This is the coupling between a carbon and a fluorine atom directly bonded to it. It is characterized by a very large coupling constant, typically in the range of 200-300 Hz.[4]

-

²JCF (Two-bond coupling): Coupling between a carbon and a fluorine atom separated by two bonds (e.g., C3 coupling to F at C2). These values are smaller, typically 15-30 Hz.

-

³JCF (Three-bond coupling): Coupling over three bonds (e.g., C4 coupling to F at C2). These are generally smaller than ²JCF, often in the range of 5-15 Hz.

-

ⁿJCF (Long-range coupling): Couplings over more than three bonds are often observed in fluorinated aromatic systems but are typically small (< 5 Hz).

The multiplicity of a ¹³C signal is determined by the number of equivalent ¹⁹F nuclei it couples to, following the rule n+1 , where n is the number of fluorine atoms.

Spectral Analysis of this compound

Based on the theoretical principles, we can predict and assign the signals in the proton-decoupled ¹³C NMR spectrum of this compound.

Predicted Spectral Data

The following table summarizes the expected chemical shifts and coupling patterns for each unique carbon environment in the molecule.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| C2, C6 | 160 - 165 | Doublet of triplets (dt) or complex multiplet | ¹JCF ≈ 230-250 Hz; ³JCF ≈ 5-10 Hz | Strong deshielding by direct F attachment. Large ¹J coupling to its own F. Smaller ³J coupling to the other F. |

| C4 | 155 - 160 | Triplet (t) | ³JCF ≈ 10-15 Hz | Deshielded by OMe group and N. Coupled to two equivalent F atoms at C2 and C6 over three bonds. |

| C3, C5 | 95 - 100 | Doublet of doublets (dd) or complex multiplet | ²JCF ≈ 20-30 Hz; ⁴JCF < 5 Hz | Shielded by +R effect of OMe. Large ²J coupling to adjacent F. Smaller ⁴J coupling to distant F. |

| -OCH₃ | 55 - 60 | Singlet or very narrow multiplet | ⁴JCF ≈ 0-2 Hz | Typical range for an aromatic methoxy carbon. Long-range coupling to F is often too small to be resolved. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The multiplicity described assumes resolution of smaller, long-range couplings.

Causality and Interpretation

-

C2 and C6 Identification: The carbons directly bonded to fluorine are easily identified. They will appear far downfield and exhibit the largest coupling constant in the spectrum (¹JCF).[5] The signal will be a doublet due to the one-bond coupling, and each line of that doublet may be further split into a triplet by the two-bond coupling to the other fluorine atom, although this can be complex.

-

C4 Identification: The C4 carbon is deshielded by the attached oxygen and the ring nitrogen. Its key identifying feature is its multiplicity: a triplet, resulting from coupling to two chemically equivalent fluorine atoms at C2 and C6 (n=2, so 2+1=3 lines).

-

C3 and C5 Identification: These carbons are the most shielded (furthest upfield) due to the electron-donating resonance from the methoxy group. Each carbon is coupled to the adjacent fluorine (²JCF) and the more distant fluorine (⁴JCF), resulting in a doublet of doublets.

-

Methoxy Carbon: The methoxy carbon signal is typically a sharp singlet in the aliphatic region, easily distinguished from the aromatic carbons.

Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful attention to experimental parameters. The presence of large C-F coupling constants can spread a signal's intensity over a wide range, potentially burying parts of the multiplet in the noise.[6]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Tune and match the ¹³C and ¹H probe channels to the sample.

-

-

Acquisition Parameters (¹³C {¹H} Experiment):

-

Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay.

-

Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically from -10 to 220 ppm.

-

Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure good digital resolution, which is critical for accurately measuring coupling constants.

-

Relaxation Delay (D1): Set a delay of 2.0 seconds. While longer delays are needed for strict quantitative analysis, this value is a good compromise for routine structural confirmation.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and splitting from ¹⁹F coupling, a higher number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the weakest signal).

-

Decoupling: Use standard broadband proton decoupling. Note: This does not remove ¹⁹F coupling. Specialized triple-resonance probes are required for ¹³C{¹H, ¹⁹F} experiments.[4]

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, automatic phase correction, and baseline correction.

-

Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[5]

-

Integrate the signals and, most importantly, use the peak-picking tool to identify the precise frequency of each line within the multiplets to calculate the J-coupling constants in Hz.

-

Experimental Workflow Diagram

Caption: Standard workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Advanced Considerations and Troubleshooting

-

Low Signal-to-Noise: If signals, particularly the outer lines of large multiplets, are weak, increase the number of scans.[6] Using a more concentrated sample can also help.

-

Overlapping Multiplets: In more complex molecules, multiplets can overlap. 2D NMR experiments, such as ¹H-¹³C HMBC, can be invaluable. Correlations from the well-resolved methoxy protons (¹H) or the C3/C5 protons (¹H) can help unambiguously assign the carbon signals.[7]

-

¹⁹F-Decoupling: In rare cases where the spectrum is uninterpretable due to complex coupling, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling can be performed. This collapses all multiplets into singlets but requires specialized hardware (a triple-resonance probe) and expertise.[4]

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, defined by the interplay of substituent electronic effects and carbon-fluorine J-coupling. The downfield, heavily split signals of the fluorinated carbons, the upfield resonances of the methoxy-influenced carbons, and the characteristic triplet of the C4 carbon provide a unique spectral fingerprint. By understanding the underlying principles and employing a meticulous experimental protocol, researchers can confidently use ¹³C NMR to verify the structure and purity of this and other complex fluorinated heterocyclic compounds, ensuring the integrity of their chemical research.

References

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

- ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d₆. Retrieved from a table within a publication on the synthesis and NMR spectroscopy of difluoro-3-methyl-1H-indazoles.

-

Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Shishmarev, K., et al. (2015). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Advances. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine. Wiley-VCH GmbH. Available at: [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine. Wiley-VCH GmbH. Available at: [Link]

-

Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Solid State Nuclear Magnetic Resonance. (2015). ¹³C/¹⁹F High-resolution solid-state NMR studies on layered carbon-fluorine. Available at: [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – ¹³C NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

Physical Chemistry Chemical Physics. (2018). The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. Available at: [Link]

-

Engle, J. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Available at: [Link]

-

Widener University. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]

-

Otting, G. (2016). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available at: [Link]

-

ResearchGate. (n.d.). Methoxy group conformation effects on ¹³C NMR parameters in 1-cis-methoxy- and 1-trans-methoxy-1,3-trans-butadiene. Available at: [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jeolusa.com [jeolusa.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. acdlabs.com [acdlabs.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-4-methoxypyridine

Introduction: The Analytical Imperative for 2,6-Difluoro-4-methoxypyridine

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block in the synthesis of novel bioactive compounds and functional materials.[1] The precise characterization of this molecule and its reaction products is paramount for ensuring the quality, purity, and safety of these advanced materials.[2] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, predict fragmentation pathways, and offer detailed, field-proven experimental protocols for its analysis via both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this important chemical entity.

Ionization Techniques: A Dichotomy of Approaches for a Versatile Molecule

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The physicochemical properties of this compound—its volatility, thermal stability, and polarity—dictate the most suitable approach.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization (EI) is a highly robust and reproducible "hard" ionization technique that bombards gas-phase molecules with high-energy electrons (typically 70 eV).[4] This energetic interaction induces the formation of a molecular ion (M⁺•) and extensive, predictable fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, invaluable for structural confirmation and identification of unknown compounds.[4] Given that this compound is a relatively small and likely volatile molecule, GC-MS with EI is an excellent choice for its analysis, particularly for purity assessment and reference standard characterization.

Electrospray Ionization (ESI): The "Soft" Technique for Complex Matrices and Reaction Monitoring

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid phase, typically the effluent from a liquid chromatograph.[5][6] ESI is particularly advantageous for polar, less volatile, and thermally labile molecules. It produces predominantly protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation.[5] This makes it the ideal choice for quantitative analysis and for monitoring the formation of this compound and its derivatives in complex reaction mixtures or biological matrices, where the preservation of the molecular ion is crucial.[2][3]

Predicted Fragmentation of this compound under Electron Ionization

The molecular ion ([C₆H₅F₂NO]⁺•) is expected to have a mass-to-charge ratio (m/z) of 145.11.[10] The fragmentation is likely to be initiated by the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxylated aromatics, leading to a stable oxonium ion. Subsequent losses of carbon monoxide (CO), hydrogen cyanide (HCN), and fluorine radicals are also anticipated.

Proposed Fragmentation Pathway

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rroij.com [rroij.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound [stenutz.eu]

Introduction: The Strategic Value of Fluorinated Pyridines

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxypyridine

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Among these scaffolds, fluorinated pyridines are particularly prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This compound is a versatile building block, combining the electronic effects of two fluorine atoms at the ortho-positions with a methoxy group at the para-position relative to the ring nitrogen. This substitution pattern creates a unique electronic environment and provides multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex target molecules. This guide provides a detailed, field-proven synthesis route for this compound, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and explore the underlying chemical principles.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted pyridines can be approached from multiple angles. A logical retrosynthetic analysis of this compound reveals two primary pathways, primarily revolving around the sequence of introducing the fluorine and methoxy substituents.

Caption: Retrosynthetic analysis of this compound.

Strategic Choice: While both routes start from the same commercially available material, Route 1 (Methoxylation then Fluorination) is selected as the primary focus of this guide.

-

Expertise & Experience: The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyridine is well-established. The C4 position is significantly more activated towards nucleophilic attack than the C2 and C6 positions, allowing for a clean and high-yielding initial methoxylation step.[5][6] In contrast, achieving selective mono-chlorine replacement during the fluorination of 2,4,6-trichloropyridine (Route 2) is challenging and can lead to a mixture of products, complicating purification.

-

Trustworthiness: The two-step sequence of SNAr followed by a halogen exchange (Halex) reaction is a robust and widely documented strategy in pyridine chemistry.[7][8] This approach minimizes potential side reactions and provides a more reliable pathway to the final product.

Detailed Synthesis Route: A Two-Step Approach from 2,4,6-Trichloropyridine

This section details the recommended two-step synthesis, providing both the underlying chemical principles and actionable experimental protocols.

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Regioselective Methoxylation of 2,4,6-Trichloropyridine

Principle and Rationale: The first step is a nucleophilic aromatic substitution (SNAr) reaction. In the pyridine ring, the carbon atoms at the 2, 4, and 6 positions are electron-deficient due to the inductive effect of the nitrogen atom. This makes them susceptible to attack by nucleophiles. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]

The key to this step's success is its high regioselectivity. Attack at the C4 (para) position is favored over the C2/C6 (ortho) positions because the resulting Meisenheimer intermediate is better stabilized. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is more pronounced for para-attack.[6] This inherent electronic preference allows for the selective replacement of the C4 chlorine atom.

Caption: Simplified workflow of the SNAr mechanism at the C4 position.

Detailed Experimental Protocol: Adapted from ChemicalBook, Synthesis of 2,6-DICHLORO-4-METHOXY-PYRIDINE[5]

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N,N-Dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice bath.

-

Methoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 840 mg, 21 mmol) to the cooled DMF. While stirring, slowly add methanol (MeOH, 673 mg, 21 mmol). Stir the resulting sodium methoxide solution at 0 °C.

-

Reaction Initiation: Dissolve 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in a minimal amount of DMF and add it dropwise to the cold sodium methoxide solution.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction with water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluent: 0-5% ethyl acetate in hexane) to yield the pure product.

Step 2: Halogen Exchange (Halex) Fluorination

Principle and Rationale: The second step involves a double halogen exchange (Halex) reaction to replace the two remaining chlorine atoms with fluorine. This SNAr reaction is typically performed at high temperatures using an alkali metal fluoride salt in a polar aprotic solvent.[10]

-

Fluorinating Agent: Potassium fluoride (KF) is a cost-effective and common choice. For optimal reactivity, it is crucial to use anhydrous, and often spray-dried, KF to maximize its surface area and nucleophilicity. Cesium fluoride (CsF) is more reactive but also more expensive.[8]

-

Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are required to achieve the high temperatures (typically >180 °C) needed to drive the substitution of the less reactive chloro groups and to adequately dissolve the KF salt.[10]

-

Mechanism: The fluoride ion acts as the nucleophile, attacking the C2 and C6 positions. The high reaction temperature provides the necessary activation energy to overcome the strength of the C-Cl bond and form the even stronger C-F bond, which is the thermodynamic driving force for the reaction.

Detailed Experimental Protocol: Adapted from U.S. Patent 4,071,521A and related literature on dichloropyridine fluorination[10]

-

Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head, add anhydrous potassium fluoride (KF, >2.5 molar equivalents) and dimethyl sulfoxide (DMSO). Safety Note: Ensure the KF is truly anhydrous; residual water can lead to side reactions and reduced yield.

-

Reagent Addition: Add 2,6-dichloro-4-methoxypyridine (1.0 molar equivalent) to the KF/DMSO slurry.

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature of 185-190 °C. The product, this compound, has a lower boiling point than the starting material and the solvent and can be distilled out of the reaction mixture as it is formed. This is advantageous as it drives the equilibrium towards the product and protects the product from potential thermal degradation.

-

Product Collection: Collect the distillate. The reaction is typically complete within 8-10 hours.

-

Purification: The collected distillate can be washed with water to remove any co-distilled DMSO, dried over a suitable drying agent (e.g., MgSO₄), and further purified by fractional distillation if necessary to achieve high purity.

Data Summary

The following table summarizes the key parameters for the recommended two-step synthesis route.

| Parameter | Step 1: Methoxylation | Step 2: Fluorination |

| Starting Material | 2,4,6-Trichloropyridine | 2,6-Dichloro-4-methoxypyridine |

| Key Reagents | Sodium methoxide (from NaH/MeOH) | Anhydrous Potassium Fluoride (KF) |

| Solvent | DMF | DMSO or Sulfolane |

| Temperature | 0 °C to Room Temperature | 185 - 190 °C |

| Reaction Time | ~16 hours | ~8-10 hours |

| Typical Yield | >90%[5] | 80-95% (estimated based on similar transformations)[10] |

| Purification Method | Silica Gel Chromatography | Distillation |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from 2,4,6-trichloropyridine. This strategy leverages a highly regioselective nucleophilic aromatic substitution to install the methoxy group at the C4 position, followed by a robust halogen exchange reaction to introduce the two fluorine atoms. The protocols described herein are built on well-established chemical principles and represent a validated system for producing this valuable synthetic intermediate. Careful attention to anhydrous conditions, particularly in the fluorination step, is critical for achieving high yields and purity. This guide provides the necessary technical foundation for researchers to confidently synthesize this compound for applications in drug discovery and materials science.

References

- Title: meta-Selective Fluorination of Pyridine Derivatives Source: Synfacts URL

- Title: Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction Source: PubMed URL

- Title: Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates Source: Journal of the American Chemical Society URL

- Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)

- Title: Process for making 2,6-difluoro pyridine Source: Google Patents URL

- Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy Source: ResearchGate URL

- Title: 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis Source: ChemicalBook URL

- Title: Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines Source: ResearchGate URL

- Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution Source: Benchchem URL

- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

Sources

- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of 2,6-Difluoro-4-methoxypyridine for Synthetic and Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable scaffolds, 2,6-difluoropyridine and its derivatives have emerged as exceptionally versatile building blocks.

This technical guide focuses on the reactivity of a key derivative: 2,6-Difluoro-4-methoxypyridine . This molecule is engineered with a unique combination of features: an electron-deficient pyridine core, two highly reactive carbon-fluorine bonds at the C2 and C6 positions, and a directing methoxy group at the C4 position. This specific arrangement channels the molecule's reactivity, making it a predictable and powerful tool for the synthesis of complex, functionalized pyridine structures. For researchers, scientists, and drug development professionals, a deep understanding of this reagent's behavior is paramount to unlocking its full synthetic potential.

Part 1: The Core Reactivity Profile - Nucleophilic Aromatic Substitution (SNAr)

The dominant and most synthetically useful reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the strong electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine substituents, which sufficiently lowers the energy of the LUMO of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN2 reactions, the SNAr mechanism is a two-step process.[1] First, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically this initial attack. In the second, faster step, the leaving group is eliminated, restoring aromaticity and yielding the substituted product.

A critical factor accelerating SNAr on halopyridines is the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[3] When attack occurs at the C2 or C4 positions (ortho or para to the nitrogen), a key resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization.[3]

Caption: Reactivity map of this compound for SNAr.

Part 2: Functionalization via SNAr - A Synthetic Overview

The true utility of this compound lies in its reactions with a wide array of nucleophiles. The outcome, particularly mono- versus di-substitution, can often be controlled by adjusting stoichiometry, temperature, and reaction time. The introduction of the first nucleophile typically deactivates the ring slightly, making the second substitution require more forcing conditions.

Reactions with Nitrogen Nucleophiles

This is one of the most common applications, forming C-N bonds crucial for pharmaceuticals.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Ref. |

| Primary Amines | Benzylamine | 1.1 eq. amine, DIPEA, MeCN, 80 °C | 2-Amino-6-fluoro-4-methoxypyridine | [2] |

| Secondary Amines | Morpholine | 1.1 eq. amine, K₂CO₃, DMF, RT to 60 °C | 2-Morpholino-6-fluoro-4-methoxypyridine | [4] |

| Anilines | 4-Aminobenzonitrile | 1.1 eq. aniline, NaH, THF, 65 °C | 2-(Arylamino)-6-fluoro-4-methoxypyridine | [4] |

| N-Heterocycles | Imidazole | 1.2 eq. heterocycle, NaH, DMF, RT | 2-(Imidazol-1-yl)-6-fluoro-4-methoxypyridine | [5] |

Reactions with Oxygen Nucleophiles

These reactions are used to introduce ether and hydroxyl functionalities.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Ref. |

| Alkoxides | Sodium methoxide (NaOMe) | 1.0 eq. NaOMe, MeOH, Reflux | 2,4-Dimethoxy-6-fluoropyridine | [6] |

| Phenoxides | Sodium phenoxide | 1.0 eq. NaOPh, DMF, 100 °C | 6-Fluoro-4-methoxy-2-phenoxypyridine | |

| Hydroxide | NaOH / KOH | aq. NaOH, Dioxane, 100 °C | 6-Fluoro-4-methoxy-pyridin-2(1H)-one |

Reactions with Sulfur Nucleophiles

Formation of C-S bonds provides access to another important class of compounds.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Ref. |

| Thiolates | Sodium thiophenolate | 1.0 eq. NaSPh, DMF, RT | 6-Fluoro-4-methoxy-2-(phenylthio)pyridine | [7] |

Part 3: Field-Proven Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following are generalized, step-by-step methodologies for common SNAr transformations.

General Protocol for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the monosubstitution of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.0-1.2 eq)

-

Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., Acetonitrile) via syringe, followed by the addition of the base (e.g., DIPEA, 1.5 eq). Stir to dissolve.

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the mixture, either neat if liquid or dissolved in a minimum amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

-

Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 2-amino-6-fluoro-4-methoxypyridine derivative. [2]

Caption: General experimental workflow for SNAr reactions.

Part 4: Synthesis and Broader Applications

Synthesis of the Core Scaffold

This compound is not typically built from scratch but is derived from other polyhalogenated pyridines. A common laboratory-scale synthesis involves the nucleophilic substitution of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. [8]The methoxide selectively displaces the highly activated fluorine at the C4 position. Industrial routes may involve halogen exchange (HALEX) reactions, for example, starting from the more accessible 2,6-dichloropyridine derivatives. [9]

Applications in Medicinal Chemistry

The ability to selectively introduce nucleophiles at the C2 position while retaining a fluorine at C6 (or vice versa) makes this reagent a powerful tool for building complex molecules and exploring structure-activity relationships (SAR). The remaining fluorine can be used for subsequent functionalization or be a desired final feature of the molecule. This scaffold is found within molecules designed as PI3K/mTOR dual inhibitors and other kinase inhibitor programs, where the pyridine core acts as a key hinge-binding element. [10]Its derivatives have also been used in the synthesis of γ-secretase modulators for potential Alzheimer's disease therapies and as components in PET imaging agents. [6][11]

Conclusion

This compound is a highly valuable and predictable building block for chemical synthesis. Its reactivity is dominated by the SNAr mechanism, which, due to the blocking effect of the 4-methoxy group, is reliably directed to the C2 and C6 positions. By understanding the mechanistic principles and carefully controlling reaction conditions, chemists can leverage this reagent to efficiently construct diverse libraries of substituted pyridines for applications ranging from drug discovery to advanced materials.

References

- Reactivity Face-Off: 2,6-Difluoropyridine vs.

- Synthesis of 3,5-Dichloro-2,6-difluoro-4-Methoxypyridine, 97%. Chemicalbook.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.

- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Royal Society of Chemistry.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- Process for making 2,6-difluoro pyridine.

- Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.

- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-Dichloro-2,6-difluoro-4-Methoxypyridine, 97% synthesis - chemicalbook [chemicalbook.com]

- 9. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Landscape of Difluorinated Methoxypyridines: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. However, the modern drug discovery process demands fine-tuning of a lead compound's properties to optimize efficacy, selectivity, and pharmacokinetics (ADME). The introduction of fluorine atoms onto this scaffold has become a cornerstone strategy for achieving this level of molecular control.[2]